2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide
Description
2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide is a synthetic organic compound characterized by a benzenecarbohydrazide backbone substituted with an amino group at the 2-position and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. This structure combines a pyridine ring with electron-withdrawing groups (chloro and trifluoromethyl) and a carbohydrazide functional group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-amino-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O/c14-9-5-7(13(15,16)17)6-19-11(9)20-21-12(22)8-3-1-2-4-10(8)18/h1-6H,18H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTCFTCONSZBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other pyridine derivatives, it may be involved in pathways related to cellular signaling, metabolism, or gene expression.
Pharmacokinetics
The distribution, metabolism, and excretion of this compound would depend on its specific interactions with various proteins and enzymes in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its activity. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects.
Biological Activity
2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9ClF3N7
- Molecular Weight : 319.67 g/mol
- CAS Number : 477852-40-7
Biological Activity Overview
The biological activity of 2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.
- Inhibition of Enzymatic Activity : The compound has shown to inhibit certain enzymes involved in cancer cell proliferation, particularly through the JNK1 pathway, which is crucial for cell survival and apoptosis.
- Antioxidant Properties : It exhibits antioxidant activity, helping to mitigate oxidative stress in cells.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Study 1: Anticancer Activity
A study published in ACS Omega evaluated the anticancer properties of various pyridazine derivatives, including compounds similar to 2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide. The results demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity .
Study 2: Molecular Docking Studies
Research involving molecular docking simulations suggested that the compound binds effectively to target proteins associated with cancer progression. The binding affinity was measured using various scoring functions, indicating a strong interaction with the target sites .
Study 3: Structural and Spectroscopic Analysis
Another investigation focused on the structural characterization of the compound through spectroscopic methods. The findings provided insights into the electronic properties and stability of the compound, correlating these factors with its biological activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Functional Groups : The target compound’s carbohydrazide group distinguishes it from fluopyram and fluopicolide, which feature amide linkages. Carbohydrazides may exhibit different metabolic stability or binding interactions compared to amides .
- Substituent Effects: All compounds share the 3-Cl-5-CF₃-pyridine moiety, which enhances lipophilicity and resistance to enzymatic degradation .
Environmental and Regulatory Considerations
- Fluopyram : Regulated with established tolerances for residues in food crops (EPA). Metabolizes to 2-(trifluoromethyl)benzamide, which is monitored for environmental persistence .
- Fluopicolide : Subject to bioremediation studies; microbial degradation pathways have been identified, reducing soil persistence .
- Target Compound: No regulatory data are available, but its nitro- or amino-substituted analogs (e.g., ) may require evaluation for hydrolytic stability and metabolite toxicity.
Physicochemical Properties
Q & A
Q. Critical Parameters :
- Catalysts : Use of Cu(I) or Pd catalysts for efficient trifluoromethylation .
- Temperature : Controlled heating (80–120°C) during coupling to prevent decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
How can researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer :
Contradictions may arise from:
- Impurity Profiles : Varying synthetic byproducts (e.g., oxidation products) affect bioactivity . Validate purity via HPLC (>95%) and NMR.
- Assay Conditions : Differences in bacterial strains or cell lines. Standardize protocols (e.g., CLSI guidelines) .
- Stereochemical Variations : Chiral centers in hydrazide moieties can alter target binding. Perform enantiomeric resolution and test isomers separately .
What analytical techniques are optimal for characterizing the structure and purity of this compound?
Q. Methodological Answer :
- Structural Elucidation :
- Purity Assessment :
What are the primary biochemical targets and pathways influenced by this compound?
Q. Methodological Answer :
- Targets : Bacterial acetyl-CoA carboxylase (ACCase) and phosphopantetheinyl transferases (PPTases), critical for fatty acid synthesis .
- Pathways :
- Disruption of lipid metabolism via ACCase inhibition.
- Suppression of polyketide synthase activity via PPTase interference .
- Validation : Use knockout bacterial strains or siRNA silencing in target enzymes .
What experimental design considerations are crucial for assessing environmental fate and degradation products?
Q. Methodological Answer :
- Photodegradation Studies : Simulate UV exposure (e.g., 254 nm) and analyze metabolites via LC-HRMS. Key products may include dechlorinated pyridines or oxidized benzamide derivatives .
- Soil/Water Systems : Use C-labeled compound to track mineralization rates.
- Ecotoxicology : Test metabolites on non-target organisms (e.g., Daphnia magna) using OECD guidelines .
How can the solubility and stability of this compound be optimized for in vivo studies?
Q. Methodological Answer :
- Solubility Enhancement :
- Co-solvents : Use cyclodextrins or PEG-based formulations.
- pH Adjustment : Protonate the hydrazide group in acidic buffers .
- Stability :
What strategies mitigate toxicity while maintaining efficacy in antimicrobial applications?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Toxicity Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
